

# An In-depth Technical Guide to the Structural Elucidation of Alectinib

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This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. The methodologies and data presented are essential for researchers and professionals involved in drug discovery, development, and quality control.

Alectinib (systematic name: 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) is a second-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements.<sup>[1][2][3]</sup> Its complex chemical structure necessitates a multi-faceted analytical approach for complete characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. Quantitative NMR (qNMR) has been successfully applied to Alectinib, offering a precise method for its estimation without the need for a specific reference standard.<sup>[4][5]</sup>

Data Presentation: Key <sup>1</sup>H NMR Signals for Alectinib Quantification

Proton Signal (ppm)	Assignment	Role in Quantification
8.4	Aromatic Proton of Alectinib	Analyte Signal[4][5]
6.7	Aromatic Proton of Internal Standard	Internal Standard Signal[4][5]
3.9	Alternative Alectinib Proton	Analyte Signal (Robustness Check)[5]
4.3	Alternative Internal Standard Proton	Internal Standard Signal (Robustness Check)[5]

### Experimental Protocol: Quantitative $^1\text{H}$ NMR of Alectinib

A validated qNMR method for Alectinib hydrochloride involves the following steps[4][5]:

- **Sample Preparation:** Accurately weigh Alectinib hydrochloride and the internal standard, ethyl 4-(dimethylamino)benzoate. Dissolve both in a deuterated solvent, typically DMSO- $d_6$ .
- **Instrument Parameters:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a  $30^\circ$  pulse length, a spectral width of approximately 10,000 Hz, and a pre-acquisition delay of 6 ms. A crucial parameter is the relaxation delay ( $d_1$ ), which should be set to at least 10 seconds to ensure full  $T_1$  relaxation of all relevant protons, a prerequisite for accurate quantification.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using high-precision NMR tubes.
- **Data Processing and Quantification:** Integrate the characteristic, well-resolved signals of both Alectinib (e.g., at 8.4 ppm) and the internal standard (e.g., at 6.7 ppm). The concentration of Alectinib is then calculated using the integral values, the number of protons corresponding to each signal, the molecular weights of the analyte and standard, and their respective weighed amounts.
- **Validation:** The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

## Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of Alectinib, providing crucial information for its identification and for studying its metabolites.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common workflow for both qualitative and quantitative analysis.[7][8]

Data Presentation: Key Mass Spectrometric Data for Alectinib

Parameter	Value	Technique
Monoisotopic Mass	482.3 g/mol	LC-MS/MS[8]
Precursor Ion (m/z)	483.13, 483.2, 483.3	MALDI-MSI, LC-MS/MS[8][9] [10]
Major Fragment Ion (m/z)	396.0, 396.1, 396.2, 396.21	LC-MS/MS, MALDI-MSI[8][9] [10][11]

Experimental Protocol: LC-MS/MS Analysis of Alectinib

A typical LC-MS/MS protocol for Alectinib involves[8][10]:

- **Sample Preparation:** For plasma samples, protein precipitation is a common extraction method, often using acetonitrile. The supernatant is then injected into the LC-MS/MS system.
- **Chromatographic Separation:** Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase, commonly consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol.
- **Mass Spectrometric Detection:** An electrospray ionization (ESI) source in positive ion mode is typically used. For tandem MS, multiple reaction monitoring (MRM) is employed for quantification, targeting the transition from the precursor ion (e.g., m/z 483.2) to a specific product ion (e.g., m/z 396.1).
- **Metabolite Identification:** The full scan and product ion scan data are analyzed to identify potential metabolites. The biotransformation of Alectinib primarily involves oxidation, with its major active metabolite being M4.[12]

## X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, confirming the molecular structure and providing insights into its conformation and intermolecular interactions. The crystal structure of Alectinib hydrochloride has been determined using synchrotron X-ray powder diffraction data.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Data Presentation: Crystallographic Data for Alectinib Hydrochloride (Type I)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	12.67477(7)
b (Å)	10.44076(5)
c (Å)	20.38501(12)
$\beta$ (°)	93.1438(7)
Volume (Å <sup>3</sup> )	2693.574(18)
Z	4

Data obtained at 295 K.[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Experimental Protocol: X-ray Powder Diffraction of Alectinib Hydrochloride

The structural determination from powder diffraction data is a complex process[\[13\]](#)[\[14\]](#)[\[15\]](#):

- **Data Collection:** High-resolution X-ray powder diffraction data is collected using a synchrotron source to obtain a high-quality diffraction pattern.
- **Indexing and Space Group Determination:** The diffraction pattern is indexed to determine the unit cell parameters and the crystal system. The space group is subsequently determined from the systematic absences in the diffraction data.

- **Structure Solution:** The crystal structure is solved using direct methods or other ab initio techniques from the powder data.
- **Rietveld Refinement:** The solved structure is refined against the experimental powder diffraction pattern using the Rietveld method. This involves refining atomic positions, thermal parameters, and profile parameters until the calculated pattern best fits the observed data.
- **DFT Optimization:** Density Functional Theory (DFT) calculations can be used to optimize the geometry of the refined crystal structure, providing a more chemically reasonable model.

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis in pharmaceutical formulations.

Data Presentation: UV-Vis Spectroscopic Data for Alectinib

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	339, ~345[16][17]
Dichloromethane	338[18]
Acetonitrile	348[18]
DMSO	349[18]

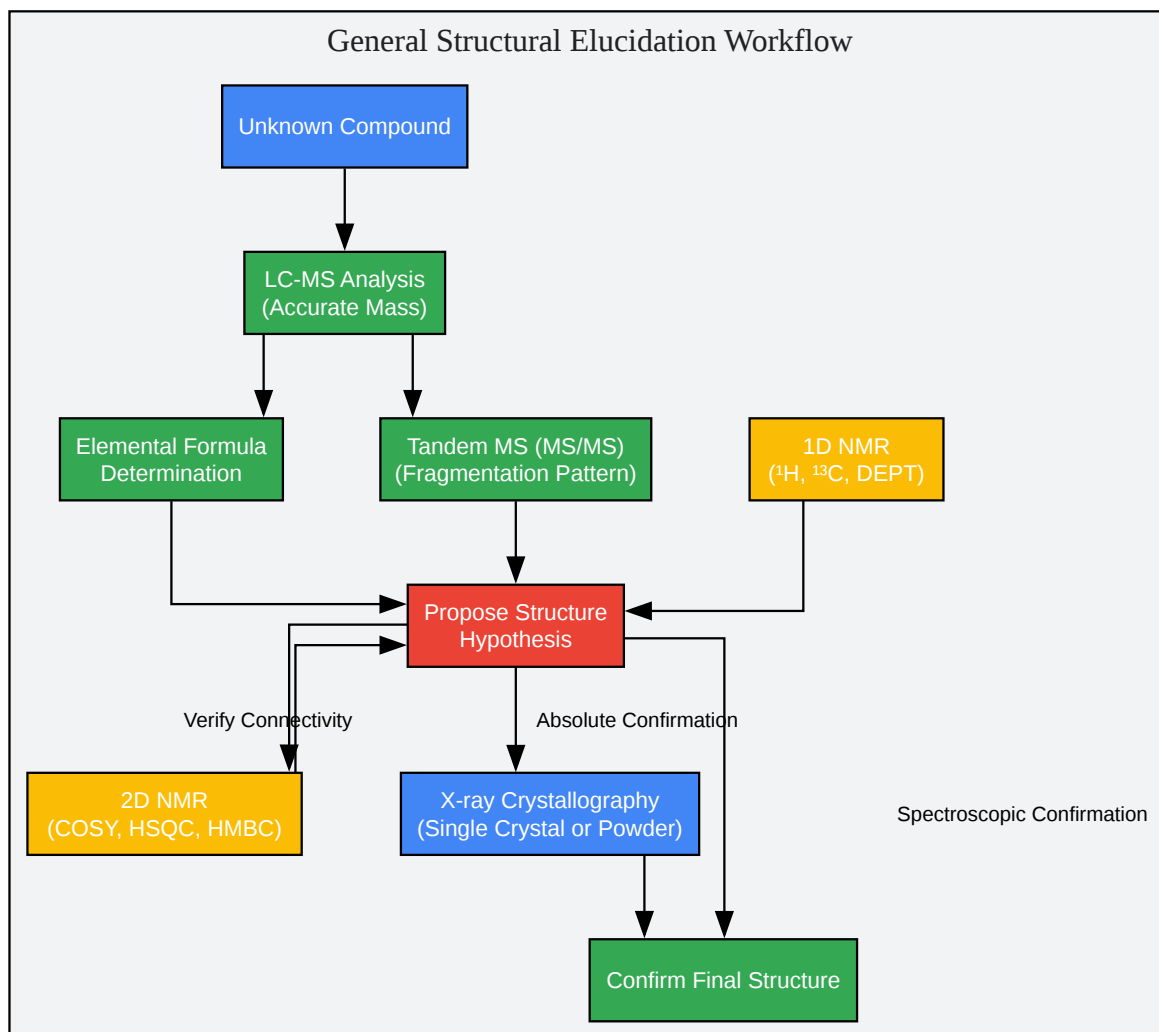
Experimental Protocol: UV-Vis Spectrophotometric Quantification of Alectinib

A simple and accurate method for quantifying Alectinib in bulk and pharmaceutical dosage forms is as follows[16]:

- **Preparation of Standard Solutions:** A stock solution of Alectinib hydrochloride is prepared in a suitable solvent, such as methanol. A series of standard solutions are then prepared by serial dilution to cover a concentration range (e.g., 2-12  $\mu\text{g/mL}$ ).
- **Wavelength Selection:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined by scanning a standard solution over a range of 200-400 nm. For Alectinib in methanol, this is approximately 339 nm.

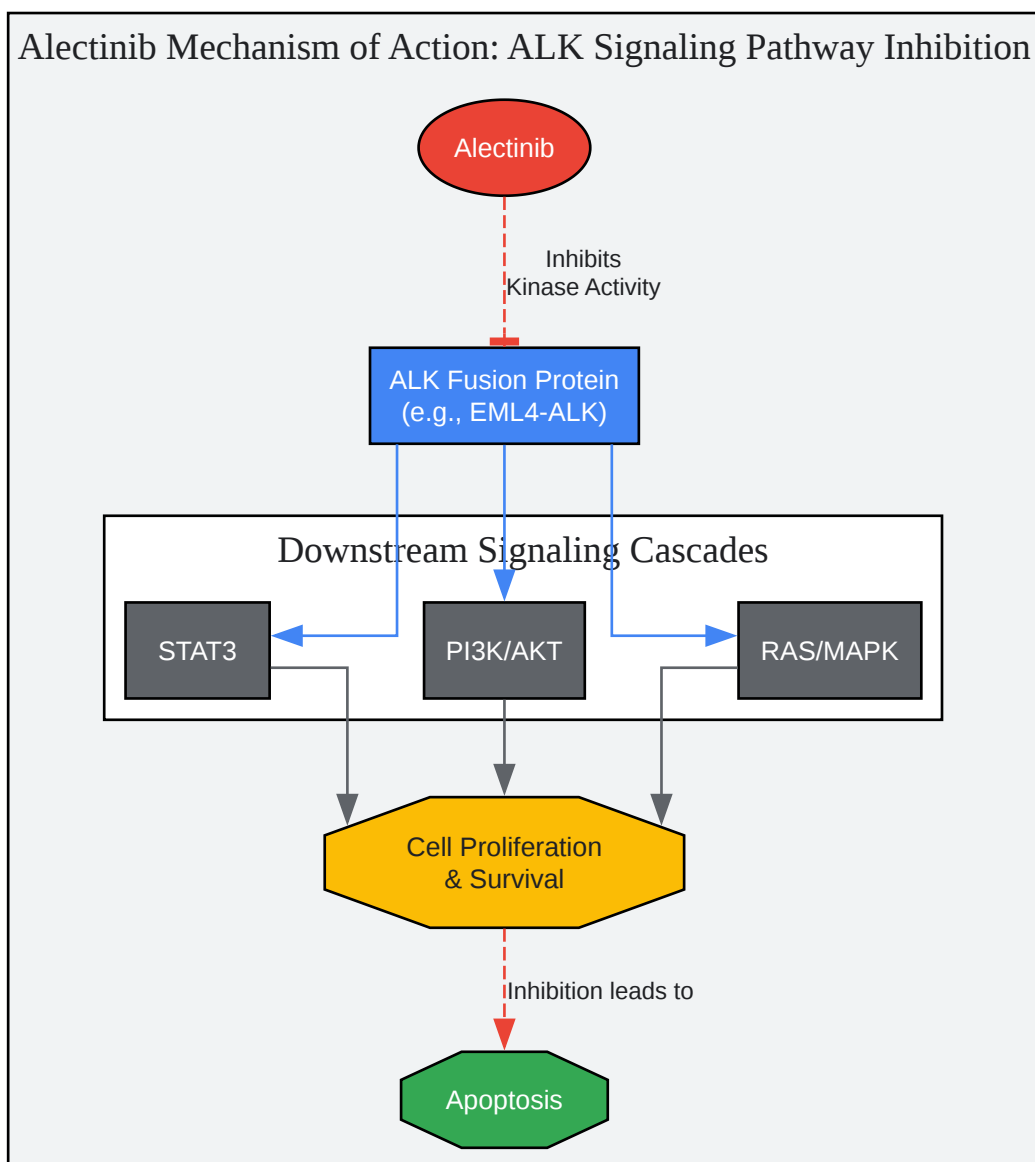
- **Calibration Curve:** The absorbance of each standard solution is measured at the  $\lambda_{\text{max}}$ . A calibration curve is constructed by plotting absorbance versus concentration. The linearity should be confirmed by a high correlation coefficient (e.g., >0.999).
- **Sample Analysis:** The pharmaceutical formulation is appropriately dissolved and diluted to a concentration that falls within the linear range of the calibration curve. The absorbance is measured, and the concentration is determined from the calibration curve.
- **Method Validation:** The method is validated according to ICH guidelines for parameters such as accuracy, precision, and linearity.

## Mandatory Visualizations



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Caption: A generalized workflow for small molecule structural elucidation.



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Caption: Alectinib inhibits the ALK signaling pathway, leading to apoptosis.

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